2-(Acetoxymethyl)-3-(7,7-dimethyl-1-oxo-3,4,7,8-tetrahydro-1H-cyclopenta[4,5]pyrrolo[1,2-a]pyrazin-2(6H)-yl)phenylboronic acid pinacol ester
CAS No.: 1346676-30-9
Cat. No.: VC11700853
Molecular Formula: C27H35BN2O5
Molecular Weight: 478.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1346676-30-9 |
|---|---|
| Molecular Formula | C27H35BN2O5 |
| Molecular Weight | 478.4 g/mol |
| IUPAC Name | [2-(4,4-dimethyl-9-oxo-1,10-diazatricyclo[6.4.0.02,6]dodeca-2(6),7-dien-10-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl acetate |
| Standard InChI | InChI=1S/C27H35BN2O5/c1-17(31)33-16-19-20(28-34-26(4,5)27(6,7)35-28)9-8-10-21(19)30-12-11-29-22(24(30)32)13-18-14-25(2,3)15-23(18)29/h8-10,13H,11-12,14-16H2,1-7H3 |
| Standard InChI Key | AWXNPZGFWJJEAZ-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)N3CCN4C5=C(CC(C5)(C)C)C=C4C3=O)COC(=O)C |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)N3CCN4C5=C(CC(C5)(C)C)C=C4C3=O)COC(=O)C |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s molecular formula is C27H35BN2O5, with a molecular weight of 478.4 g/mol . Its IUPAC name reflects the intricate fusion of heterocyclic and boronic ester components. The cyclopenta pyrrolo[1,2-a]pyrazine system is a bicyclic framework featuring a seven-membered ring fused to a pyrazine moiety, while the boronic acid pinacol ester group enhances its stability and reactivity in cross-coupling reactions.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 1346676-30-9 |
| Molecular Formula | C27H35BN2O5 |
| Molecular Weight | 478.4 g/mol |
| IUPAC Name | [2-(4,4-dimethyl-9-oxo-1,10-diazatricyclo[6.4.0.02,6]dodeca-2(6),7-dien-10-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl acetate |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)N3CCN4C5=C(CC(C5)(C)C)C=C4C3=O)COC(=O)C |
| InChI Key | AWXNPZGFWJJEAZ-UHFFFAOYSA-N |
Synthesis Pathways
The synthesis of this compound involves multi-step organic transformations, leveraging palladium-catalyzed borylation and cyclization strategies.
Step 1: Formation of the Cyclopenta pyrrolo[1,2-a]pyrazine Core
The core structure is synthesized via a tandem cyclization reaction. A pyrrolidine precursor undergoes intramolecular cyclization under acidic conditions, followed by oxidation to introduce the ketone functionality at the 1-position. The 7,7-dimethyl substituents are introduced early in the synthesis through alkylation or via the use of pre-functionalized starting materials.
Step 3: Acetoxymethyl Group Incorporation
The acetoxymethyl group is introduced through nucleophilic substitution or esterification. A hydroxymethyl intermediate reacts with acetic anhydride in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Applications in Pharmaceutical Research
Boronic acid pinacol esters are pivotal in Suzuki-Miyaura cross-coupling reactions, enabling the construction of biaryl structures prevalent in drug candidates . This compound’s structural complexity suggests potential utility in:
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Proteasome Inhibitors: Boronic acids are known to inhibit proteasomes by forming covalent bonds with catalytic threonine residues. The acetoxymethyl group may enhance cell permeability, mimicking prodrug strategies seen in bortezomib.
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Kinase Inhibitors: The bicyclic pyrrolopyrazine system could interact with ATP-binding pockets in kinases, analogous to FDA-approved drugs like crizotinib.
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Anticancer Agents: The compound’s ability to undergo cross-coupling reactions facilitates the rapid synthesis of derivatives for structure-activity relationship (SAR) studies .
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